molecular formula C27H44O4 B12066309 (25R)-cholest-5-en-26-oic acid, 3,7-hydroxy

(25R)-cholest-5-en-26-oic acid, 3,7-hydroxy

Cat. No.: B12066309
M. Wt: 432.6 g/mol
InChI Key: GYJSAWZGYQXRBS-UHFFFAOYSA-N
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Description

(25R)-cholest-5-en-26-oic acid, 3,7-hydroxy is a sterol derivative with significant biological and chemical properties. This compound is part of the larger family of cholesterol derivatives, which play crucial roles in various biological processes, including cell membrane structure and function, as well as serving as precursors for steroid hormones and bile acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (25R)-cholest-5-en-26-oic acid, 3,7-hydroxy typically involves multiple steps, starting from cholesterol or its derivatives. One common method includes:

    Oxidation of Cholesterol: Cholesterol is oxidized to form cholest-5-en-26-oic acid. This can be achieved using oxidizing agents such as chromium trioxide (CrO₃) in acetic acid.

    Hydroxylation: The introduction of hydroxyl groups at the 3 and 7 positions can be accomplished using selective hydroxylation reactions. Reagents like osmium tetroxide (OsO₄) followed by hydrogen peroxide (H₂O₂) can be used for this purpose.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(25R)-cholest-5-en-26-oic acid, 3,7-hydroxy undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, substituted alcohols

Scientific Research Applications

Chemistry

In chemistry, (25R)-cholest-5-en-26-oic acid, 3,7-hydroxy is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its role in cell membrane dynamics and its potential as a biomarker for certain diseases. It is also investigated for its interaction with proteins and enzymes.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It is studied for its role in cholesterol metabolism and its impact on cardiovascular health.

Industry

Industrially, this compound is used in the synthesis of steroids and other bioactive molecules. Its derivatives are important in the production of pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of (25R)-cholest-5-en-26-oic acid, 3,7-hydroxy involves its interaction with cellular membranes and proteins. It can modulate membrane fluidity and permeability, affecting various cellular processes. The hydroxyl groups at positions 3 and 7 allow for hydrogen bonding with proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound, essential for cell membrane structure.

    Cholest-5-en-3β,7α-diol: A similar compound with hydroxyl groups at different positions.

    Cholest-5-en-3β-ol-7-one: A ketone derivative with different reactivity.

Uniqueness

(25R)-cholest-5-en-26-oic acid, 3,7-hydroxy is unique due to its specific hydroxylation pattern and the presence of a carboxylic acid group. This combination of functional groups allows for unique interactions and reactivity compared to other cholesterol derivatives.

Properties

IUPAC Name

6-(3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJSAWZGYQXRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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